Cas no 522-40-7 ((E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate))

(E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate) structure
522-40-7 structure
Product Name:(E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate)
CAS-Nr.:522-40-7
MF:C18H22O8P2
MW:428.310007572174
CID:368489
PubChem ID:3032325
Update Time:2025-05-26

(E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate)
    • [4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
    • 3-Hexene-3,4-diylbis(4,1-phenylene) bis[dihydrogen (phosphate)]
    • Diethylstilbestrol diphosphate [USAN]
    • FOSFESTROL
    • 3,4-Bis-(4-phosphonooxy-phenyl)-hex-3t-en
    • 3,4-bis-(4-phosphonooxy-phenyl)-hex-3t-ene
    • Desdp
    • Diethylstilbestrol diphosphate
    • Diethylstilbestryl diphosphate
    • Fosfestrolum [INN-Latin]
    • Honvan
    • Phosphestrol
    • Phosphoestrolum
    • ST52-Asta
    • Stilbestrol diphosphate
    • alpha,alpha'-diethyl-(e)-4,4'-stilbenediol bis(dihydrogen phosphate)
    • diethylstilbesterol diphosphate
    • 4-{1-Ethyl-2-[4-(phosphonooxy)phenyl]-1-butenyl}phenyl dihydrogen phosphate
    • CHEMBL1200598
    • (E)-4,4'-(hex-3-ene-3,4-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)
    • Phenol, 4,4'-(1,2-diethyl-1,2-ethenediyl)bis-, bis(dihydrogen phosphate), (E)-
    • BB 0266147
    • Honvol
    • FOSFESTROL [WHO-DD]
    • DESP
    • FOSFESTROL [JAN]
    • .ALPHA.,.ALPHA.'-DIETHYL-(E)-4,4'-STILBENEDIOL BIS(DIHYDROGEN PHOSPHATE)
    • C08145
    • DIETHYLSTILBESTROL DIPHOSPHATE [VANDF]
    • ST-52
    • SR-01000945066-1
    • alpha,alpha'-Diethyl-4,4'-stilbenediol diphosphate
    • CCRIS 2778
    • Fosfestrol [INN]
    • CAS-522-40-7
    • FOSFESTROL (MART.)
    • NSC10481
    • (E)-4,4'-(1,2-ethenediyl)-bisphenol bis(dihydrogen phosphate)
    • PHENOL, 4,4'-(1,2-DIETHYL-1,2-ETHENEDIYL)BIS-, BIS(DIHYDROGEN PHOSPHATE), (E)
    • SR-01000945066
    • Diethylstilbestrol diphosphate [USP]
    • diethyldioxystilbene diphosphate
    • Stilphostrol (TN)
    • alpha,alpha'-diethyl-4,4'-stilbenediol diphosphoric acid ester
    • Fosfestrolum (INN-Latin)
    • EINECS 236-545-8
    • 4,4'-Stilbenediol, alpha,alpha'-diethyl-, bis(dihydrogen phosphate), (E)-
    • C18H22O8P2
    • Phenol, 4,4'-((1E)-1,2-diethyl-1,2-ethenediyl)bis-, bis(dihydrogen phosphate)
    • fosfesterol
    • Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogen phosphate)
    • CHEBI:4532
    • difostilben
    • ST 52-ASTA
    • DTXCID1026906
    • 4,4'-(1,2-DIETHYL-1,2-ETHENEDIYL)BISPHENOL BIS(DIHYDROGEN PHOSPHATE) (E)-
    • FOSFESTROL [MI]
    • D00946
    • Tox21_112794
    • Diethylstilbestrol 4,4'-Diphosphoric Ester
    • Fosfestrolum
    • A0E0NMA80F
    • DTXSID3046906
    • EINECS 208-328-8
    • SCHEMBL9370
    • Q1003185
    • FOSFESTROL [MART.]
    • Stilphostrol
    • L02AA04
    • 522-40-7
    • NS00001671
    • Diethylstilbestrol bisphosphate
    • NCGC00181335-01
    • (E)-4,4'-(Hex-3-ene-3,4-diyl)-bis(phenyl dihydrogen phosphate)
    • UNII-A0E0NMA80F
    • Diethylstilbestrol diphosphate (USP)
    • Fosfestrol (JAN/INN)
    • [4-[(E)-1-ethyl-2-(4-phosphonooxyphenyl)but-1-enyl]phenyl] dihydrogen phosphate
    • DIETHYLSTILBESTROL DIPHOSPHATE [ORANGE BOOK]
    • Stilboestrol Diphosphate
    • fosfestrolo
    • AKOS005267157
    • NLORYLAYLIXTID-ISLYRVAYSA-N
    • BRD-K20801936-001-01-9
    • G90075
    • SBI-0654643.0001
    • MDL: MFCD00867397
    • Inchi: 1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+
    • InChI-Schlüssel: NLORYLAYLIXTID-ISLYRVAYSA-N
    • Lächelt: P(=O)(O)(O)OC1C=CC(=CC=1)/C(/CC)=C(/C1C=CC(=CC=1)OP(=O)(O)O)\CC

Berechnete Eigenschaften

  • Genaue Masse: 428.07900
  • Monoisotopenmasse: 428.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 568
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 134A^2

Experimentelle Eigenschaften

  • Dichte: 1.4±0.1 g/cm3
  • Schmelzpunkt: 250.5°C
  • Siedepunkt: 648.7±65.0 °C at 760 mmHg
  • Flammpunkt: 346.1±34.3 °C
  • Brechungsindex: 1.609
  • PSA: 153.14000
  • LogP: 4.36040
  • Dampfdruck: 0.0±2.0 mmHg at 25°C

(E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate) Sicherheitsinformationen

(E)-Hex-3-ene-3,4-diylbis(4,1-phenylene) bis(dihydrogen phosphate) Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059774-500mg
3-Hexene-3,4-diylbis(4,1-phenylene)bis[dihydrogen (phosphate)]
522-40-7
500mg
3233CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059774-500mg
3-Hexene-3,4-diylbis(4,1-phenylene)bis[dihydrogen (phosphate)]
522-40-7
500mg
3233.0CNY 2021-07-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737296-1g
(e)-4-(4-(4-(Phosphonooxy)phenyl)hex-3-en-3-yl)phenyl dihydrogen phosphate
522-40-7 98%
1g
¥4305.00 2024-05-10
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